4-Chloro-6-methoxypicolinaldehyde
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Overview
Description
4-Chloro-6-methoxypicolinaldehyde is a heterocyclic organic compound with the molecular formula C7H6ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 4-position and a methoxy group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 6-methoxypicolinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: 4-Chloro-6-methoxypicolinic acid.
Reduction: 4-Chloro-6-methoxypicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxypicolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypicolinaldehyde: Lacks the chlorine atom at the 4-position, which can affect its reactivity and applications.
4-Chloro-2-methoxypyridine: Similar structure but with the methoxy group at the 2-position instead of the 6-position.
4-Chloro-6-methylpyridine: Similar structure but with a methyl group instead of a methoxy group at the 6-position
Uniqueness
4-Chloro-6-methoxypicolinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the pyridine ring. This unique structure can influence its chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Chloro-6-methoxypicolinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a chloro and methoxy substituent. Its chemical formula is C7H6ClN2O, and it exhibits properties typical of aldehydes, such as reactivity with nucleophiles.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's mechanism involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | IC50 (μM) |
---|---|
Staphylococcus aureus | 1.60 ± 0.35 |
Escherichia coli | >100 |
Methicillin-resistant S. aureus | 0.51 ± 0.25 |
Streptococcus pneumoniae | 0.33 ± 0.08 |
This table summarizes the IC50 values for different bacterial strains, demonstrating the compound's varying efficacy across species .
Anti-cancer Activity
In addition to its antibacterial properties, this compound has been investigated for its anti-cancer potential. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression has also been noted, making it a candidate for further development in cancer therapeutics.
Case Studies
- Inhibition of Cancer Cell Lines : A study focusing on various cancer cell lines reported that treatment with this compound resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The observed IC50 values were lower than those of standard chemotherapeutic agents, suggesting enhanced potency.
- Synergistic Effects with Other Agents : Another case study examined the compound's effects in combination with existing antibiotics. Results indicated that when used alongside traditional antibiotics, this compound exhibited synergistic effects, enhancing overall antibacterial efficacy against resistant strains .
Pharmacokinetics and Bioavailability
The bioavailability of this compound has been assessed through various pharmacokinetic studies. It is absorbed through the gastrointestinal tract and metabolized primarily in the liver, where it forms several metabolites that may contribute to its biological activity.
Table 2: Pharmacokinetic Profile
Parameter | Value |
---|---|
Absorption Rate | Moderate |
Half-life | 5 hours |
Metabolites Identified | Glucuronides |
This table provides an overview of the pharmacokinetic characteristics relevant to the compound's therapeutic applications.
Properties
Molecular Formula |
C7H6ClNO2 |
---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
4-chloro-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |
InChI Key |
ZAJJCCSCIHHDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)Cl |
Origin of Product |
United States |
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